Cas no 187242-91-7 (3-Nitro-6-phenylpicolinonitrile)

3-Nitro-6-phenylpicolinonitrile is a nitrile-substituted pyridine derivative featuring a nitro group at the 3-position and a phenyl ring at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its electron-withdrawing nitro and nitrile groups enhance reactivity, facilitating further functionalization through nucleophilic substitution or reduction reactions. The phenyl moiety contributes to structural diversity, enabling applications in ligand design or heterocyclic scaffold development. The compound’s well-defined structure and stability under standard conditions make it suitable for controlled synthetic transformations. It is typically handled under inert conditions to preserve its integrity.
3-Nitro-6-phenylpicolinonitrile structure
187242-91-7 structure
Product Name:3-Nitro-6-phenylpicolinonitrile
CAS No:187242-91-7
MF:C12H7N3O2
MW:225.202882051468
MDL:MFCD28168080
CID:4904632
Update Time:2025-08-02

3-Nitro-6-phenylpicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-6-phenylpicolinonitrile
    • 3-Nitro-6-phenylpicolinonitrile
    • MDL: MFCD28168080
    • Inchi: 1S/C12H7N3O2/c13-8-11-12(15(16)17)7-6-10(14-11)9-4-2-1-3-5-9/h1-7H
    • InChI Key: ADUBTGONGPMZBK-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=C(C#N)N=C(C=C1)C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 324
  • XLogP3: 2.4
  • Topological Polar Surface Area: 82.5

3-Nitro-6-phenylpicolinonitrile Pricemore >>

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Additional information on 3-Nitro-6-phenylpicolinonitrile

Research Brief on 3-Nitro-6-phenylpicolinonitrile (CAS: 187242-91-7): Recent Advances and Applications in Chemical Biology and Medicine

3-Nitro-6-phenylpicolinonitrile (CAS: 187242-91-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in targeted therapies.

The compound's unique structure, featuring a nitro group and a phenylpicolinonitrile moiety, makes it an attractive candidate for modulating protein-protein interactions and enzymatic activity. Recent publications have demonstrated its efficacy in inhibiting specific kinases implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 3-Nitro-6-phenylpicolinonitrile exhibit potent inhibitory effects against ABL1 kinase, a key target in chronic myeloid leukemia (CML).

In addition to its kinase inhibitory properties, 3-Nitro-6-phenylpicolinonitrile has been explored for its role in fragment-based drug design (FBDD). Researchers have utilized its core structure to develop high-affinity ligands for challenging targets, such as GPCRs and epigenetic regulators. A recent preprint on bioRxiv (2024) detailed a novel synthetic route for this compound, optimizing yield and purity for large-scale applications. The study also highlighted its compatibility with click chemistry, enabling rapid derivatization for library generation.

From a mechanistic perspective, computational docking studies have provided insights into the binding modes of 3-Nitro-6-phenylpicolinonitrile within kinase active sites. Molecular dynamics simulations suggest that the nitro group participates in key hydrogen-bonding interactions, while the phenyl ring contributes to hydrophobic stabilization. These findings, published in ACS Chemical Biology (2023), underscore the compound's potential as a lead for structure-activity relationship (SAR) optimization.

Looking ahead, the application of 3-Nitro-6-phenylpicolinonitrile in PROTAC (Proteolysis Targeting Chimera) design represents an exciting frontier. Preliminary data from a 2024 European Journal of Medicinal Chemistry paper indicate that this compound can serve as a warhead for E3 ubiquitin ligase recruitment, enabling targeted protein degradation. This approach could address drug resistance mechanisms in oncology and other therapeutic areas.

In conclusion, 3-Nitro-6-phenylpicolinonitrile (CAS: 187242-91-7) continues to emerge as a valuable tool in chemical biology and drug discovery. Its multifaceted applications—from kinase inhibition to PROTAC development—highlight its versatility. Future research should focus on expanding its therapeutic index and exploring novel derivatives with improved pharmacokinetic properties. The compound's progress exemplifies the synergy between synthetic chemistry and biological target engagement in modern medicinal chemistry.

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